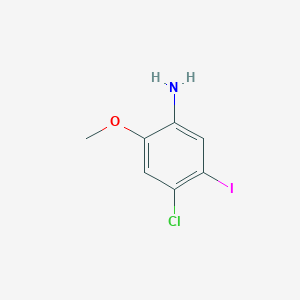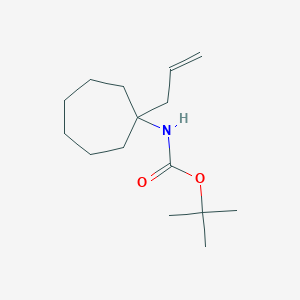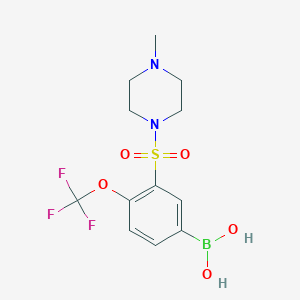
(3-((4-Methylpiperazin-1-yl)sulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
3-(4-Methylpiperazin-1-yl)sulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid (MPTFPBA) is a synthetic organoboronic acid that has been studied for its potential applications in scientific research. MPTFPBA is a versatile compound with a wide range of applications in biochemical and physiological studies, as well as in lab experiments.
Scientific Research Applications
Subheading
Nanocrystalline Titania-Based Sulfonic Acid CatalystNanocrystalline titania-based sulfonic acid material was effectively used as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, showcasing efficiency and reusability. This eco-friendly approach facilitated high yield synthesis of specific derivatives under solvent-free conditions, significantly reducing the catalytic activity loss to only 10% after five cycles, thus proving cost-effectiveness for large-scale production (Murugesan, Gengan & Krishnan, 2016).
Subheading
Boron Nitride Nano Materials-Based Sulfonic Acid CatalystEmploying boron nitride nanomaterial-based sulfonic acid catalyst, efficient and reusable, led to the successful synthesis of biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives via Knoevenagel and Michael type reactions under microwave conditions. This approach underscores the environmental friendliness and time-efficiency of the method, with the catalyst being recyclable and retaining significant activity over multiple cycles (Murugesan, Gengan, Moodley & Gericke, 2017).
Subheading
Nickel(II)-Catalyzed SynthesisNickel(II) catalysis has been utilized for the efficient sulfination of aryl and heteroaryl boronic acids, using DABSO. This approach allowed the conversion of boronic acids to corresponding sulfinates, which could be further transformed into valuable sulfonyl-containing groups, demonstrating a practical, simple protocol that tolerates a wide range of pharmaceutically relevant substrates (Lo, Chen & Willis, 2019).
properties
IUPAC Name |
[3-(4-methylpiperazin-1-yl)sulfonyl-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF3N2O5S/c1-17-4-6-18(7-5-17)24(21,22)11-8-9(13(19)20)2-3-10(11)23-12(14,15)16/h2-3,8,19-20H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFHTCMRFJFMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methylpiperazin-1-yl)sulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




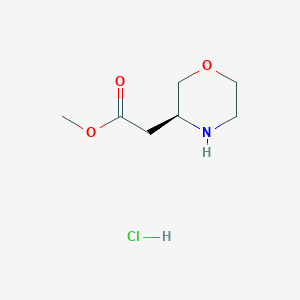
![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)
![4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434165.png)
![N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434169.png)

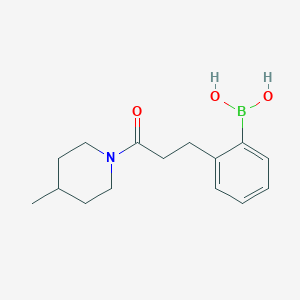
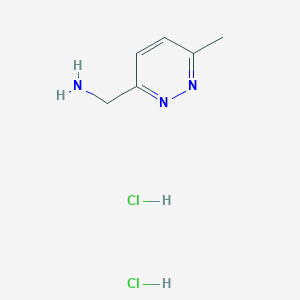
![1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434175.png)
![6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434176.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)
![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)
